![molecular formula C21H20OSe B14340962 Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis- CAS No. 98329-52-3](/img/structure/B14340962.png)
Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis-: is an organic compound with the molecular formula C21H20OSe . This compound features a unique structure that includes a methoxy group and a phenylseleno group attached to a benzene ring. The presence of selenium in its structure makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis- typically involves the reaction of a methoxy-substituted benzene derivative with a phenylseleno reagent under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or other selenium-containing products.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to yield products with reduced selenium states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the methoxy group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenides.
Scientific Research Applications
Chemistry: Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis- is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. It serves as a precursor for various chemical transformations.
Biology and Medicine: In biological research, this compound is studied for its potential antioxidant properties due to the presence of selenium. It may also be explored for its role in enzyme inhibition or as a probe in biochemical assays.
Industry: In the industrial sector, Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis- can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The selenium atom plays a crucial role in these interactions, often participating in redox reactions or forming covalent bonds with target molecules. The methoxy group may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
- Benzene, 1-methoxy-2-(methylthio)-
- Benzene, 1-methoxy-2-methyl-
Comparison:
- Benzene, 1-methoxy-4-(2-phenylethenyl)- lacks the selenium atom, making it less reactive in redox reactions compared to Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis-.
- Benzene, 1-methoxy-2-(methylthio)- contains a sulfur atom instead of selenium, which alters its chemical properties and reactivity.
- Benzene, 1-methoxy-2-methyl- has a simpler structure with a methyl group instead of the phenylseleno group, resulting in different chemical behavior and applications.
Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis- stands out due to the presence of selenium, which imparts unique chemical and biological properties not found in its sulfur or oxygen analogs.
Properties
CAS No. |
98329-52-3 |
|---|---|
Molecular Formula |
C21H20OSe |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2-methoxy-2,2-diphenylethyl)selanylbenzene |
InChI |
InChI=1S/C21H20OSe/c1-22-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)17-23-20-15-9-4-10-16-20/h2-16H,17H2,1H3 |
InChI Key |
YJXGUJNJJGEVGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C[Se]C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
![Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-](/img/structure/B14340891.png)

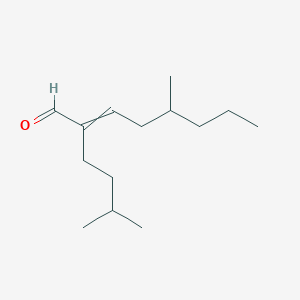
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
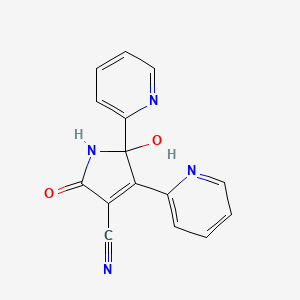

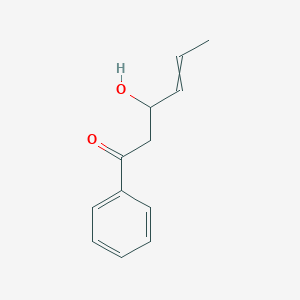
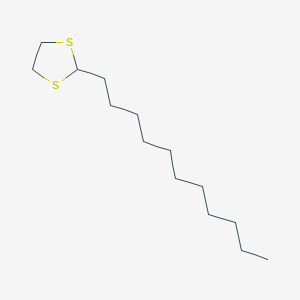

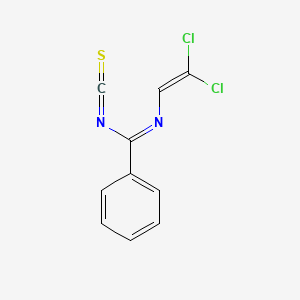
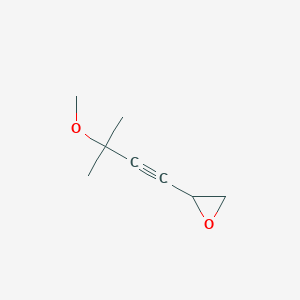
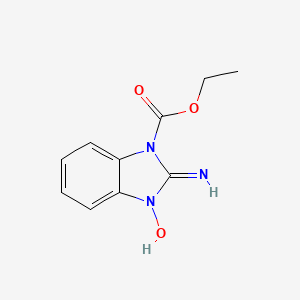
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
